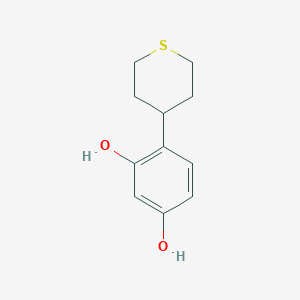![molecular formula C15H21NO4 B13882743 2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)
2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid is a complex organic compound that features a piperidine ring, a phenoxy group, and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the piperidine ring.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxy derivatives.
科学研究应用
2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl group on the piperidine ring may form hydrogen bonds with target proteins, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxypiperidine: A simpler compound with a similar piperidine ring structure.
Phenoxyacetic Acid: Contains a phenoxy group and a carboxylic acid moiety, similar to the target compound.
Fexofenadine: An antihistamine with a similar phenoxypropanoic acid structure.
Uniqueness
2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid is unique due to its combination of a piperidine ring, phenoxy group, and propanoic acid moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC 名称 |
2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-15(2,14(18)19)20-13-7-5-11(6-8-13)16-9-3-4-12(17)10-16/h5-8,12,17H,3-4,9-10H2,1-2H3,(H,18,19) |
InChI 键 |
BKWQYLRRRZVYFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)N2CCCC(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


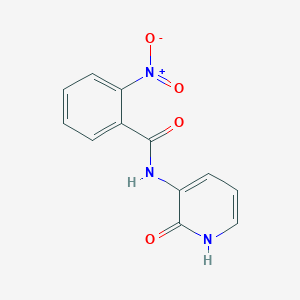
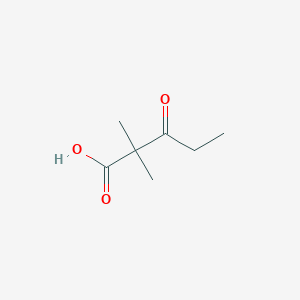
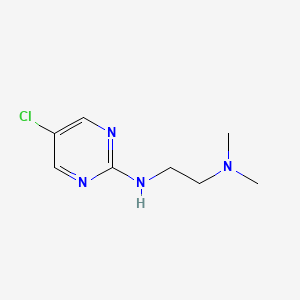
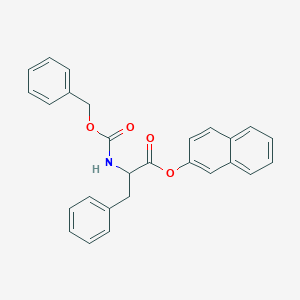
![4-[4-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13882684.png)
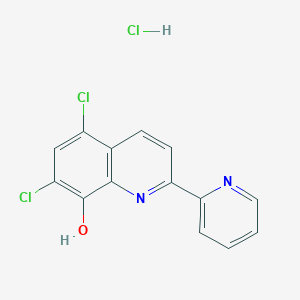
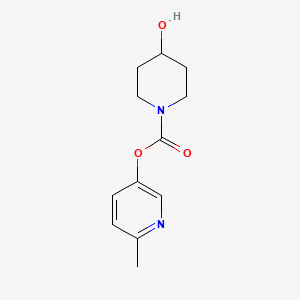

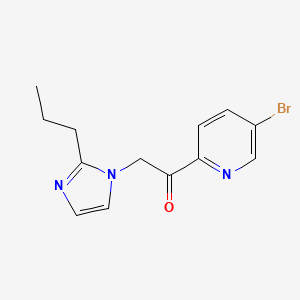
![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13882703.png)
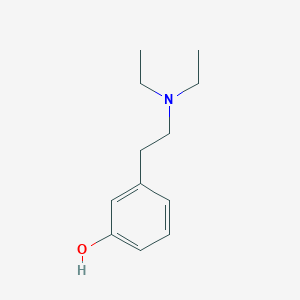
![N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13882724.png)
